molecular formula C8H9ClN4 B2806005 6-Hydrazinylquinazoline hydrochloride CAS No. 2411640-59-8

6-Hydrazinylquinazoline hydrochloride

Cat. No.: B2806005
CAS No.: 2411640-59-8
M. Wt: 196.64
InChI Key: BNEDBQYUSQZSAU-UHFFFAOYSA-N
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Description

6-Hydrazinylquinazoline hydrochloride is a chemical compound with the molecular formula C8H9ClN4 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinylquinazoline hydrochloride typically involves the reaction of quinazoline derivatives with hydrazine. One common method includes the use of solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally preferred for quinazoline derivatives, while solid-state melt reactions are more efficient for hydrazone derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of catalysts, and purification techniques, are likely applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinylquinazoline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

6-Hydrazinylquinazoline hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Hydrazinylquinazoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Hydrazinylquinazoline hydrochloride include other quinazoline derivatives, such as:

  • 6-Aminoquinazoline
  • 6-Methylquinazoline
  • 6-Chloroquinazoline

Uniqueness

What sets this compound apart from these similar compounds is its hydrazinyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

quinazolin-6-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-12-7-1-2-8-6(3-7)4-10-5-11-8;/h1-5,12H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEDBQYUSQZSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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